molecular formula C10H21NO B1527252 [1-(Propan-2-yloxy)cyclohexyl]methanamine CAS No. 1250188-41-0

[1-(Propan-2-yloxy)cyclohexyl]methanamine

Cat. No.: B1527252
CAS No.: 1250188-41-0
M. Wt: 171.28 g/mol
InChI Key: XFWOKQPHSDKFGY-UHFFFAOYSA-N
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Description

[1-(Propan-2-yloxy)cyclohexyl]methanamine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This chemical features a methanamine group attached to a cyclohexyl ring that is substituted with an isopropyloxy (propan-2-yloxy) group, making it a valuable amine-based building block in organic synthesis and life science research . The compound is supplied as a liquid and should be stored at room temperature . As a versatile intermediate, it holds potential for the development of novel compounds for pharmacological research, similar to other structurally complex amines investigated for various biological activities . Researchers utilize such high-purity compounds in exploring new chemical entities and their mechanisms of action. Handling should be conducted with care, as the compound is classified with specific hazard statements (H302-H314) . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(1-propan-2-yloxycyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWOKQPHSDKFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Cyclohexylamine Derivatives

One of the primary synthetic routes to [1-(Propan-2-yloxy)cyclohexyl]methanamine involves the alkylation of cyclohexylamine or its derivatives with appropriate alkylating agents that introduce the propan-2-yloxy substituent.

  • Process Overview:

    • Starting from cyclohexylamine, the amino group is preserved while the cyclohexyl ring is functionalized at the 1-position.
    • The propan-2-yloxy group is introduced typically through nucleophilic substitution reactions using a suitable propan-2-yloxy-containing electrophile.
    • The reaction is carried out under controlled temperature and solvent conditions to avoid side reactions such as over-alkylation or ring opening.
  • Key Considerations:

    • Protection of the amino group may be necessary to prevent undesired reactions.
    • Use of bases or phase transfer catalysts can enhance reaction efficiency.
    • Purification usually involves column chromatography or recrystallization to isolate the target amine.
  • Research Findings:

    • Alkylation methods provide versatility for structural modifications, allowing synthesis of derivatives with potentially enhanced biological activity.

Protection and Functional Group Transformation via Tetrahydropyranyl (THP) Ethers

A sophisticated method involves the use of protecting groups such as tetrahydropyranyl (THP) ethers to safeguard hydroxy groups during multi-step synthesis.

  • Synthetic Route:

    • The hydroxy group in propan-2-ol derivatives is protected by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate).
    • This protection allows subsequent transformations on the cyclohexyl ring or amine without interference.
    • After desired modifications, the THP group is removed under acidic conditions to regenerate the free hydroxy group.
  • Experimental Details:

    • Reaction conditions: Stirring at room temperature for 10 hours in dry methylene chloride.
    • Work-up involves quenching with saturated sodium bicarbonate and extraction.
    • Purification by silica gel column chromatography using ethyl acetate/hexane mixtures.
    • Yields reported are high (e.g., 95% for 1-(tetrahydro-2H-pyran-2-yloxy)-propan-2-one).
  • Advantages:

    • Protects sensitive hydroxy functionalities during complex synthesis.
    • Enables regioselective functionalization of the cyclohexyl ring.
    • Facilitates the preparation of intermediates that can be converted into the target amine compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of Cyclohexylamine Cyclohexylamine, alkyl halides Base, solvent (e.g., ethanol, THF), moderate temp Direct, versatile, suitable for derivatives Requires protection steps to avoid side reactions
Azide Coupling via Hydrazides Hydrazides, amino acid esters or amines Acidic aqueous media, ethyl acetate, low temp High regioselectivity, mild conditions Indirect, multi-step, azide handling precautions
THP Ether Protection and Transformation α-Hydroxy-alkanones, DHP Acid catalyst (PPTS), methylene chloride, room temp Protects hydroxy groups, high yield Additional steps for protection/deprotection

Analytical and Characterization Techniques

  • NMR Spectroscopy:
    • $$^{1}H$$ and $$^{13}C$$ NMR are used to confirm the structure and purity.
    • Chemical shifts and coupling constants provide information on the substitution pattern and functional groups.
  • IR Spectroscopy:
    • Identification of characteristic functional groups such as C-O-C (ether) and NH2 (amine).
  • Elemental Analysis:
    • Confirms the elemental composition consistent with the target compound.
  • Chromatography:
    • TLC and column chromatography ensure purity and separation of intermediates.

Research and Development Insights

  • The synthesis of this compound is still an emerging area with ongoing research focusing on optimizing yields and exploring biological applications.
  • Modifications of the cyclohexyl ring and the propan-2-yloxy substituent can influence pharmacological properties, making synthetic flexibility important.
  • The integration of protecting groups and coupling strategies enhances the synthetic toolkit available for this compound.

Chemical Reactions Analysis

[1-(Propan-2-yloxy)cyclohexyl]methanamine: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-(Propan-2-yloxy)cyclohexyl]methanamine: has several scientific research applications, including:

    Chemistry: It is used as an intermediate

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexyl Ring

[1-(2-Pyridinyl)cyclohexyl]methanamine (17e)
  • Molecular Formula : C12H16N2
  • Key Features : Pyridinyl substituent (aromatic heterocycle).
  • Synthesis : Synthesized via BOC protection and N,N'-carbonyldiimidazole-mediated coupling (87% yield) .
  • Activity: Not explicitly stated, but pyridinyl groups often enhance binding affinity in receptor-targeted compounds.
[1-(4-Fluorophenyl)cyclohexyl]methanamine (17f)
  • Molecular Formula : C13H16FN
  • Key Features : Fluorophenyl group (electron-withdrawing).
  • Synthesis : Similar to 17e, with 84% yield .
  • Activity : Fluorine atoms improve metabolic stability and membrane permeability.
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine
  • Molecular Formula: C8H14F3NO
  • Key Features : Trifluoromethoxy group (strongly electron-withdrawing).
  • Comparison : The trifluoromethoxy group may increase lipophilicity compared to the isopropoxy group in the target compound .

Variations in Ring Structure

[1-(Propan-2-yloxy)cyclobutyl]methanamine
  • Molecular Formula: C8H17NO
  • Key Features : Cyclobutane ring (smaller, more strained).
  • Comparison : Reduced molecular weight (143.23 g/mol ) and ring strain may alter conformational flexibility and bioavailability compared to the cyclohexyl analog .
2-(1-Cyclohexenyl)ethylamine
  • Molecular Formula : C8H15N
  • Key Features : Cyclohexene (unsaturated ring) with ethylamine chain.

Functional Group Modifications

N-(1-(Cyclohexylcarbamoyl)cyclohexyl)-N-(2,4-dimethylbenzyl)picolinamide (AMG bis014-2)
  • Key Features : Carbamoyl and picolinamide groups.
  • Synthesis : Multi-component reaction (90% yield) .
  • Activity : Designed for κ-opioid receptor targeting, demonstrating the impact of bulky substituents on receptor selectivity.
Compound 4 (Cyclohexyl Methanamine Residue)
  • Key Features : Replaces propylamine with cyclohexyl methanamine.
  • Activity : Inactive below 1000 µM, highlighting the importance of substituent flexibility for biological activity .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield
[1-(Propan-2-yloxy)cyclohexyl]methanamine C10H21NO 171.27 Isopropoxy N/A
[1-(2-Pyridinyl)cyclohexyl]methanamine C12H16N2 188.27 Pyridinyl 87%
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine C8H14F3NO 197.20 Trifluoromethoxy N/A
[1-(Propan-2-yloxy)cyclobutyl]methanamine C8H17NO 143.23 Cyclobutane N/A

Structure-Activity Relationships (SAR)

  • Bulkiness and Rigidity: Piperidine rings (rigid) outperform linear chains in activity.
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethoxy ) enhance stability but may reduce basicity of the amine group.
  • Ring Size : Cyclohexyl analogs balance flexibility and bulk, while cyclobutyl derivatives (smaller rings) may suffer from strain-induced instability .

Q & A

Basic: What are the recommended synthetic routes for [1-(Propan-2-yloxy)cyclohexyl]methanamine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting a halogenated cyclohexane precursor (e.g., 1-chlorocyclohexane) with propan-2-yloxy groups under reflux conditions using a base like K₂CO₃ in isopropyl alcohol can yield the target compound . Key variables affecting yield include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions.
  • Catalyst : Pd-based catalysts improve selectivity in cross-coupling steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but may complicate purification.
    Validate purity via HPLC (≥95%) and confirm structure with 1^1H NMR (e.g., δ 1.2–1.6 ppm for cyclohexyl protons, δ 3.5–4.0 ppm for methanamine and ether groups) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Answer:

  • 1^1H NMR : Identify cyclohexyl protons (multiplet at δ 1.2–1.8 ppm) and methanamine NH₂ (broad singlet at δ 1.5–2.0 ppm, exchangeable with D₂O). The propan-2-yloxy group shows a septet for the methine proton (δ 3.8–4.2 ppm) .
  • HR-MS : Confirm molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., C₁₀H₂₁NO: calc. 171.1623, obs. 171.1625) .
  • IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O-C (~1100 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

  • Comparative SAR studies : Test analogs with systematic substituent changes (e.g., replacing propan-2-yloxy with methoxy or cyclopentyloxy) to isolate functional group effects .
  • Standardized assays : Replicate studies under identical conditions (e.g., fixed IC₅₀ protocols for enzyme inhibition) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like monoamine oxidases or GPCRs, reconciling in silico and in vitro results .

Advanced: What methodologies optimize enantiomeric purity of this compound in asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Employ (R)- or (S)-BINOL-based catalysts to induce stereoselectivity during cyclohexane ring formation .
  • Chromatographic resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation (≥99% ee) .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, leaving the desired isomer unreacted .

Basic: What are the primary biological targets and mechanistic hypotheses for this compound?

Answer:

  • CNS targets : The compound’s lipophilic cyclohexyl and ether groups suggest blood-brain barrier penetration, with potential activity at serotonin or dopamine receptors .
  • Antimicrobial activity : Structural analogs inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding to the active site (Ki ~50 nM) .
    Validate hypotheses via radioligand binding assays (e.g., 3^3H-spiperone for dopamine D₂ receptors) or growth inhibition studies in E. coli .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) and improve heat transfer .
  • Microwave-assisted synthesis : Reduces reaction times (from 12 h to 2 h) and enhances yield (from 60% to 85%) .
  • Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted amines, while crystallization from hexane/EtOAc yields high-purity product .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation) .
  • Ventilation : Work in a fume hood due to volatile amine vapors (TLV 5 ppm) .
  • Spill management : Neutralize with dilute HCl (1M) and absorb with vermiculite .

Advanced: How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

Answer:

  • Fluorination : Adding CF₃ groups (e.g., at the cyclohexyl ring) increases lipophilicity (logP from 2.1 to 3.5) and metabolic stability (t₁/₂ from 2 h to 6 h in liver microsomes) .
  • Aminoalkylation : Extending the methanamine chain enhances water solubility (from 5 mg/mL to 20 mg/mL) but may reduce receptor binding affinity .
    Quantify changes via shake-flask logP measurements and cytochrome P450 inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Propan-2-yloxy)cyclohexyl]methanamine
Reactant of Route 2
[1-(Propan-2-yloxy)cyclohexyl]methanamine

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